2-(3,3-Difluoropiperidin-1-yl)-5-fluorobenzaldehyde
Description
Properties
IUPAC Name |
2-(3,3-difluoropiperidin-1-yl)-5-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c13-10-2-3-11(9(6-10)7-17)16-5-1-4-12(14,15)8-16/h2-3,6-7H,1,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHQJRPOZRAPAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=C2)F)C=O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluoropiperidin-1-yl)-5-fluorobenzaldehyde typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluoropiperidin-1-yl)-5-fluorobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
Oxidation: 5-Fluoro-2-(3,3-difluoropiperidin-1-yl)benzoic acid.
Reduction: 5-Fluoro-2-(3,3-difluoropiperidin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,3-Difluoropiperidin-1-yl)-5-fluorobenzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 2-(3,3-Difluoropiperidin-1-yl)-5-fluorobenzaldehyde, differing primarily in their substituents:
*Calculated based on standard atomic weights.
Key Differences and Implications
Electronic and Steric Effects
- The 3,3-difluoropiperidine group in the target compound introduces strong electronegativity, which may enhance dipole interactions with biological targets (e.g., integrins) compared to non-fluorinated analogs like 2-(4-benzylpiperazino)-5-fluorobenzaldehyde .
- Cyclopentyl(methyl)amino (C₁₃H₁₆FNO) lacks fluorine atoms, reducing electronegativity but offering flexibility for steric adjustments in drug design .
Biological Activity
2-(3,3-Difluoropiperidin-1-yl)-5-fluorobenzaldehyde is a synthetic compound classified as a piperidine derivative. It has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications. This article explores its biological activity, synthesis methods, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 1774896-37-5
- Molecular Weight : 243.22 g/mol
- LogP : 2.8737
- Polar Surface Area (TPSA) : 20.31 Ų
Synthesis Methods
The synthesis of this compound typically employs advanced organic synthesis techniques, notably the Suzuki–Miyaura coupling reaction. This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst, leading to high yields and purity of the final product .
The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The presence of both the fluorinated piperidine ring and the aldehyde moiety may confer unique properties that influence its pharmacological profile.
Pharmacological Studies
Research indicates that this compound may exhibit:
- Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines, though detailed mechanisms remain to be elucidated.
- Antimicrobial Properties : Investigations into its efficacy against bacterial strains have shown promising results, indicating possible applications in treating infections.
Case Studies and Research Findings
-
Antitumor Effects :
- A study demonstrated that derivatives of piperidine compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells .
- Further research is needed to determine specific pathways affected by this compound.
-
Antimicrobial Activity :
- In vitro tests revealed that this compound showed significant inhibition against Gram-positive bacteria, suggesting its potential as an antibiotic agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 2-Fluorobenzaldehyde | Lacks piperidine ring | Limited biological activity |
| 3,3-Difluoropiperidine | Lacks benzaldehyde moiety | Moderate biological activity |
| 5-Fluoro-2-(piperidin-1-yl)benzaldehyde | Lacks difluoro substitution | Similar but less potent |
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for 2-(3,3-Difluoropiperidin-1-yl)-5-fluorobenzaldehyde, and what reaction conditions critically influence yield?
- Methodological Answer : A common approach involves nucleophilic substitution between 3,3-difluoropiperidine and a halogenated benzaldehyde precursor (e.g., 5-fluoro-2-chlorobenzaldehyde). Key steps include:
- Catalysis : Use of polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ to facilitate substitution .
- Purification : Automated flash column chromatography (e.g., 3–20% EtOAc in heptane) for isolating the product with high purity (>84% yield reported in analogous fluorobenzaldehyde syntheses) .
- Challenges : Competing side reactions (e.g., over-alkylation) require controlled stoichiometry and temperature (typically 60–80°C).
Q. How is the compound characterized using spectroscopic techniques, and what spectral markers are critical for structural confirmation?
- Methodological Answer :
- ¹H/¹³C NMR : Look for resonance signals at δ ~9.8 ppm (aldehyde proton), aromatic protons (~6.5–7.5 ppm), and piperidine ring protons (δ ~2.5–3.5 ppm). Fluorine substitution splits signals due to coupling (e.g., ³JHF ~10–15 Hz) .
- IR Spectroscopy : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]⁺ (calculated for C₁₂H₁₁F₃NO: ~254.09 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Iterative Refinement : Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals, particularly in fluorinated regions .
- Crystallography : If crystallizable, use single-crystal X-ray diffraction (SHELX programs) to resolve ambiguities in stereochemistry or substituent positioning .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09) to identify misassignments .
Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (FMO), highlighting electrophilic aldehyde and electron-deficient fluorinated regions .
- Docking Studies : For biological applications, model interactions with target receptors (e.g., integrins) using software like AutoDock Vina, leveraging known VLA-4 antagonist frameworks .
Q. How can the compound’s stability under varying pH and temperature conditions be optimized for biological assays?
- Methodological Answer :
- Storage : Lyophilize and store at –20°C in inert atmospheres (argon) to prevent aldehyde oxidation .
- Buffering : Use neutral buffers (e.g., PBS, pH 7.4) to avoid acid-catalyzed degradation. Monitor stability via HPLC at 254 nm over 24–72 hours .
Q. What in vitro models are appropriate for assessing the compound’s biological activity, and how are receptor-binding assays designed?
- Methodological Answer :
- Cell-Based Assays : Use α4β1 integrin-expressing cell lines (e.g., Jurkat T-cells) to measure inhibition of cell adhesion via ELISA or flow cytometry .
- Binding Kinetics : Perform competitive binding assays with fluorescently labeled ligands (e.g., FITC-conjugated LDV peptide) and calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in synthetic yield or purity?
- Methodological Answer :
- DoE Optimization : Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent ratio, reaction time) using software like Minitab. Replicate conditions across ≥3 independent batches .
- QC Protocols : Implement in-process LC-MS monitoring and strict post-synthesis purity thresholds (>95% by HPLC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
